5-(4-Methylphenyl)cyclohexane-1,3-dione
CAS No.: 61888-37-7
Cat. No.: VC21278934
Molecular Formula: C13H14O2
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61888-37-7 |
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Molecular Formula | C13H14O2 |
Molecular Weight | 202.25 g/mol |
IUPAC Name | 5-(4-methylphenyl)cyclohexane-1,3-dione |
Standard InChI | InChI=1S/C13H14O2/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-5,11H,6-8H2,1H3 |
Standard InChI Key | NFJVIBUOAMVFME-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 |
Canonical SMILES | CC1=CC=C(C=C1)C2CC(=O)CC(=O)C2 |
Introduction
Chemical and Physical Properties
5-(4-Methylphenyl)cyclohexane-1,3-dione, with the CAS number 61888-37-7, is a crystalline solid with a molecular formula of C13H14O2 and a molecular weight of 202.25 g/mol . The compound features a cyclohexane ring with two ketone functional groups at positions 1 and 3, and a p-methylphenyl (4-methylphenyl) group at position 5. This structure gives the compound its distinctive chemical behavior and potential for various applications.
The physical properties of 5-(4-Methylphenyl)cyclohexane-1,3-dione include a density of 1.124 g/cm³, a high boiling point of 372.5°C at 760 mmHg, and a melting point range of 176-179°C . These properties reflect its relatively stable nature and moderate molecular weight. The compound also has a flash point of 139.7°C, indicating its flammability characteristics .
Physical and Chemical Property Data
The following table summarizes the key physical and chemical properties of 5-(4-Methylphenyl)cyclohexane-1,3-dione:
Property | Value |
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CAS Number | 61888-37-7 |
Molecular Formula | C13H14O2 |
Molecular Weight | 202.25 g/mol |
Density | 1.124 g/cm³ |
Boiling Point | 372.5°C at 760 mmHg |
Melting Point | 176-179°C |
Flash Point | 139.7°C |
Exact Mass | 202.09900 |
PSA (Polar Surface Area) | 34.14000 |
LogP | 2.40070 |
Index of Refraction | 1.548 |
Recommended Storage | 2-8°C |
The compound's physical state at room temperature is solid, and it exhibits moderate lipophilicity as indicated by its LogP value of 2.40070 . This property suggests a balance between hydrophilic and hydrophobic characteristics, which can be important for its potential biological applications and solubility profile.
Synthesis Methods
The synthesis of 5-(4-Methylphenyl)cyclohexane-1,3-dione typically involves a multi-step reaction process starting from p-tolualdehyde (4-methylbenzaldehyde) . The documented synthetic route includes two primary steps with multiple sub-procedures:
Synthetic Route
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First step: Reaction with aqueous sodium hydroxide (NaOH)
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Second step: A sequence involving:
This synthetic approach was documented in the scientific literature by Tamura et al. in the Journal of Medicinal Chemistry in 1977 . The reaction mechanism likely involves initial aldol condensation followed by cyclization and enolization steps to form the final diketone structure.
When comparing this synthesis with similar compounds, the process is analogous to the preparation of 5-(4-Ethylphenyl)cyclohexane-1,3-dione, which typically involves the reaction of 4-ethylbenzaldehyde with cyclohexane-1,3-dione under basic conditions. The similar approaches highlight the common synthetic strategies employed for this class of compounds.
Chemical Reactivity
5-(4-Methylphenyl)cyclohexane-1,3-dione, like other β-diketones, exhibits characteristic chemical reactivity that makes it valuable in organic synthesis and medicinal chemistry applications.
Key Reaction Types
Based on the reactivity patterns of similar compounds such as 5-(4-Ethylphenyl)cyclohexane-1,3-dione, we can infer that 5-(4-Methylphenyl)cyclohexane-1,3-dione likely undergoes several important reaction types:
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Oxidation reactions: The compound can undergo oxidation with agents such as potassium permanganate or chromium trioxide, potentially leading to carboxylic acid derivatives or other oxidized products.
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Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the ketone groups to alcohols, creating reduced derivatives.
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Substitution reactions: The compound can participate in nucleophilic substitution reactions, particularly at the acidic α-carbon positions between the carbonyl groups.
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Condensation reactions: The 1,3-diketone structure makes it suitable for condensation reactions with amines, hydrazines, and other nucleophiles, leading to heterocyclic compounds.
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Enolization: The compound can exist in keto-enol tautomeric forms due to the acidic hydrogen between the two carbonyl groups, influencing its reactivity in various conditions.
These reaction pathways highlight the versatility of 5-(4-Methylphenyl)cyclohexane-1,3-dione as a building block in organic synthesis and explain its utility in creating more complex molecular structures.
Research Applications and Biological Activity
While specific research on 5-(4-Methylphenyl)cyclohexane-1,3-dione is somewhat limited in the provided search results, we can identify several potential applications based on the research conducted on similar cyclohexane-1,3-dione derivatives.
Medicinal Chemistry Applications
The compound and its derivatives have been studied in medicinal chemistry contexts, as evidenced by its citation in the Journal of Medicinal Chemistry . Cyclohexane-1,3-dione derivatives, including those with aryl substituents like the 4-methylphenyl group, have been investigated for various biological activities:
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Potential anticancer properties: Similar compounds have been evaluated for inhibitory activity against non-small cell lung cancer (NSCLC) cell lines.
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Enzyme inhibition: The 1,3-diketone structure can interact with specific enzymes, potentially inhibiting their activity and leading to therapeutic effects.
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Building blocks for bioactive compounds: The compound serves as a precursor for more complex molecules with enhanced biological activities, as seen in derivatives like 5-(4-Methylphenyl)-2-[(2-piperazin-1-ylethylamino)methylidene]cyclohexane-1,3-dione .
Chemical Research Applications
Beyond medicinal applications, 5-(4-Methylphenyl)cyclohexane-1,3-dione has value in various chemical research contexts:
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Synthetic intermediate: It serves as a key building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
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Structure-activity relationship studies: The compound has been used in quantitative structure-activity relationship (QSAR) modeling to understand how structural features correlate with biological activity.
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Development of new materials: Similar compounds have been used in the development of novel materials with specific physical or chemical properties.
Comparison with Similar Compounds
Understanding 5-(4-Methylphenyl)cyclohexane-1,3-dione's properties and applications can be enhanced by comparing it with structurally related compounds.
Structural Analogs Comparison
The following table compares 5-(4-Methylphenyl)cyclohexane-1,3-dione with several structural analogs:
Compound | Structural Differences | Characteristic Features | CAS Number |
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5-(4-Methylphenyl)cyclohexane-1,3-dione | Reference compound | Contains methyl group on phenyl ring | 61888-37-7 |
5-(4-Ethylphenyl)cyclohexane-1,3-dione | Ethyl group instead of methyl | Increased lipophilicity due to longer alkyl chain | 1255147-00-2 |
5-Phenylcyclohexane-1,3-dione | No substituent on phenyl ring | Different reactivity and biological profile | - |
5,5-Dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]cyclohexane-1,3-dione | Additional dimethyl and oxoethyl groups | More complex structure with altered reactivity | 893727-50-9 |
These structural differences can significantly impact various properties, including solubility, reactivity, and biological activity. For instance, the presence of the methyl group in 5-(4-Methylphenyl)cyclohexane-1,3-dione, compared to the unsubstituted phenyl analog, likely enhances lipophilicity while potentially altering its binding affinity to biological targets.
The comparison with 5-(4-Ethylphenyl)cyclohexane-1,3-dione is particularly instructive, as the only difference is the length of the alkyl chain on the phenyl ring (methyl versus ethyl). This small structural change can influence the compound's steric and electronic properties, potentially affecting its performance in both chemical and biological contexts.
The compound has been referenced in literature from the Journal of Medicinal Chemistry (1977), highlighting its long-standing relevance in medicinal chemistry research . The synthetic methodologies developed for this compound have likely contributed to broader applications in organic synthesis and drug development.
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